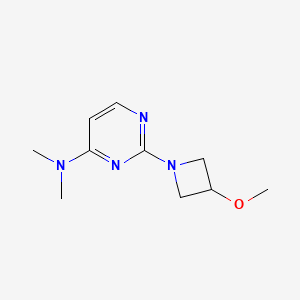
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine, also known as AZD-5991, is a small molecule inhibitor that targets the MDM2 protein. This protein is known to play a role in the regulation of the tumor suppressor protein p53, which is often mutated or dysfunctional in many types of cancer. By inhibiting MDM2, AZD-5991 can restore the activity of p53 and potentially lead to cancer cell death. In
Applications De Recherche Scientifique
Antifungal Applications
One study highlighted the synthesis of derivatives containing the pyrimidine heterocyclic ring, which demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger. These findings suggest the potential of these compounds to be developed into useful antifungal agents (Jafar et al., 2017).
Antibacterial and Antiangiogenic Applications
Another study focused on the structural characterization and DFT studies of a compound structurally similar to 2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine, indicating its potential in various biological activities including antibacterial and anti-HIV activity. This opens up pathways for the synthesis of novel hybrid molecules containing heterocycles for enhanced bioactivities (Murugavel et al., 2014).
Antiangiogenic Applications
A silico study on pyrimidine derivatives as antiangiogenic candidates showed significant results, comparing favorably with reference drug compounds. This suggests these compounds' potential as powerful antiangiogenic agents, highlighting the relevance of pyrimidine derivatives in cancer treatment research (Jafar & Hussein, 2021).
Anticancer Applications
Research into cyclopenta[d]pyrimidine compounds, related to the pyrimidine derivatives, demonstrated potent microtubule depolymerizing effects and antiproliferative activities against various cancer cell lines. This indicates the potential of these compounds as microtubule targeting agents in cancer therapy (Xiang et al., 2020).
Propriétés
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13(2)9-4-5-11-10(12-9)14-6-8(7-14)15-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZVIVUUTPVNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

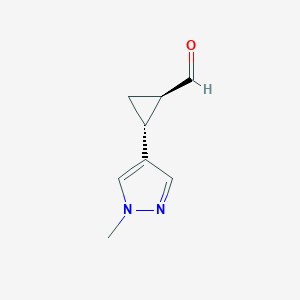
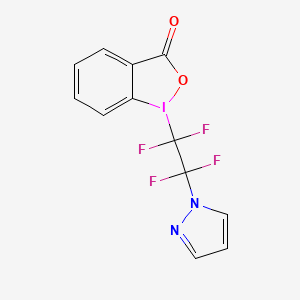
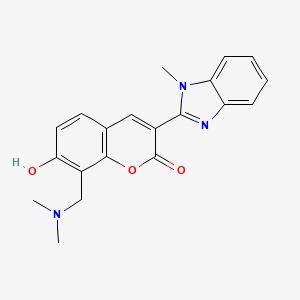
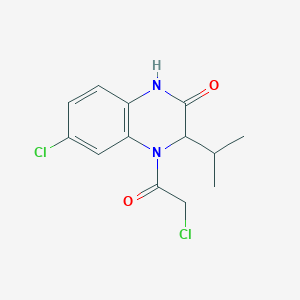
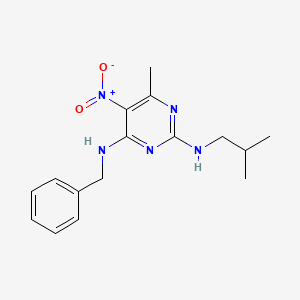
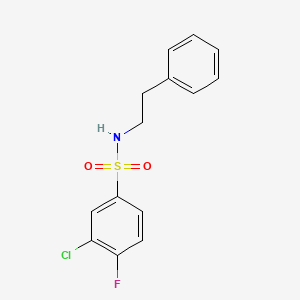
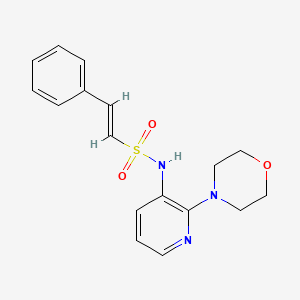
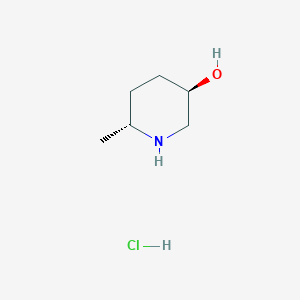
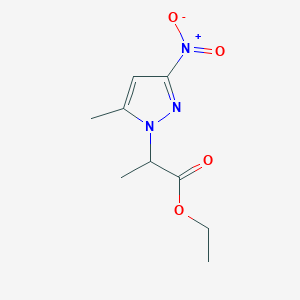
methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)
![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)
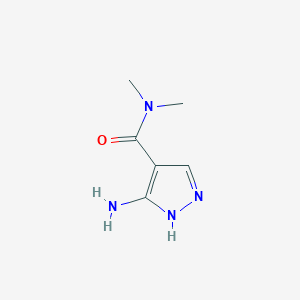
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2894949.png)